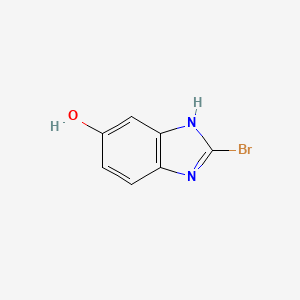

1H-Benzimidazol-6-ol, 2-bromo-

CAS No.:

Cat. No.: VC20229142

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BrN2O |

|---|---|

| Molecular Weight | 213.03 g/mol |

| IUPAC Name | 2-bromo-3H-benzimidazol-5-ol |

| Standard InChI | InChI=1S/C7H5BrN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10) |

| Standard InChI Key | YCVZCDDESBVARI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1O)NC(=N2)Br |

Introduction

Structural and Molecular Characteristics

Core Structure and Substitution Patterns

Benzimidazoles consist of a benzene ring fused to an imidazole ring, with the nitrogen atoms at positions 1 and 3 of the imidazole moiety. In 2-bromo-1H-benzimidazol-6-ol, the bromine substituent occupies position 2 of the benzimidazole scaffold, while the hydroxyl group is located at position 6 of the benzene ring (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Molecular Formula:

Molecular Weight: 229.03 g/mol (calculated from isotopic composition).

IUPAC Name: 2-Bromo-1H-benzimidazol-6-ol.

Synthetic Routes and Optimization Strategies

Cyclization of o-Phenylenediamine Derivatives

A common benzimidazole synthesis involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For 2-bromo-1H-benzimidazol-6-ol, a plausible route begins with 4-amino-3-nitrophenol:

-

Reduction: Catalytic hydrogenation of 4-amino-3-nitrophenol yields 3,4-diaminophenol.

-

Bromination: Selective bromination at position 2 using phosphorus oxybromide () in anhydrous conditions .

-

Cyclization: Treatment with formic acid or triethyl orthoformate facilitates ring closure to form the benzimidazole core .

Key Reaction:

Alternative Pathways via Intermediate Protection

To prevent hydroxyl group oxidation during bromination, protective strategies may employ acetyl or benzyl groups:

-

Protection: 3,4-Diaminophenol is acetylated using acetic anhydride.

-

Bromination and Cyclization: Subsequent bromination and cyclization steps proceed as above.

-

Deprotection: Alkaline hydrolysis removes acetyl groups, yielding the target compound .

Yield Optimization:

-

Use of microwave-assisted synthesis reduces reaction times (30–60 minutes vs. 12–24 hours conventionally) .

-

Solvent systems such as DMF or NMP enhance solubility of intermediates .

Physicochemical Properties and Stability

Thermodynamic and Solubility Profiles

-

Melting Point: Estimated (decomposition observed in analogous compounds) .

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF); limited solubility in water () due to aromaticity and hydrogen-bonding capacity .

-

logP: Predicted , indicating moderate lipophilicity suitable for membrane permeability .

Industrial and Materials Science Applications

Coordination Chemistry

The hydroxyl and imidazole nitrogen atoms enable chelation of metal ions. Potential uses include:

-

Catalysis: As ligands in palladium-catalyzed cross-coupling reactions .

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or sensing .

Photophysical Properties

Bromine’s heavy atom effect may enhance intersystem crossing, making the compound a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume